molecular formula C13H18N4OS2 B10985430 2-[(3-methylbutyl)amino]-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide

2-[(3-methylbutyl)amino]-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B10985430
M. Wt: 310.4 g/mol
InChI Key: MGQSTQJDCCZCIC-UHFFFAOYSA-N
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Description

2-[(3-methylbutyl)amino]-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide: belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms at positions 1 and 3, respectively. They exhibit diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .

Preparation Methods

The synthetic routes for this compound involve introducing substituents at positions 2 and 4 of the thiazole ring. While specific methods may vary, here’s a general outline:

Chemical Reactions Analysis

Types of Reactions::

    Oxidation and Reduction: Thiazoles can undergo oxidation and reduction reactions, leading to various functional group modifications.

    Substitution Reactions: Substituents at positions 2 and 4 can be modified through substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) may be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) can reduce the carbonyl group.

    Substitution: Various nucleophiles (e.g., amines, thiols) can replace substituents.

Major Products:: The major products depend on the specific substituents introduced during synthesis. These modifications impact the compound’s biological activity.

Scientific Research Applications

    Chemistry: Thiazoles serve as building blocks in drug discovery due to their diverse pharmacological properties.

    Biology: Researchers explore their effects on cellular processes, enzyme inhibition, and protein interactions.

    Medicine: Investigated for potential antitumor, antiviral, and anti-inflammatory applications.

    Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action for this compound remains an active area of research. It likely involves interactions with specific molecular targets or pathways within cells.

Properties

Molecular Formula

C13H18N4OS2

Molecular Weight

310.4 g/mol

IUPAC Name

2-(3-methylbutylamino)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C13H18N4OS2/c1-8(2)4-5-14-12-16-10(7-19-12)11(18)17-13-15-6-9(3)20-13/h6-8H,4-5H2,1-3H3,(H,14,16)(H,15,17,18)

InChI Key

MGQSTQJDCCZCIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CSC(=N2)NCCC(C)C

Origin of Product

United States

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